2(3H)-Benzoxazolone, 6-acetyl-3-methyl-
Description
Significance of the Benzoxazolone Core in Chemical Biology and Medicinal Chemistry Research
The benzoxazolone nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.comresearchgate.net This designation is due to its recurring presence in molecules that exhibit a wide array of biological activities and its ability to bind to multiple biological targets. nih.govbenthamdirect.com The structure's advantageous physicochemical profile, including a blend of lipophilic and hydrophilic fragments and weak acidity, makes it an ideal starting point for drug design. nih.gov
The benzoxazolone heterocycle is known to mimic phenol (B47542) or catechol moieties in a more metabolically stable form. nih.govresearchgate.net This bioisosteric relationship has been exploited to develop compounds with a broad spectrum of therapeutic applications, including:
Anti-inflammatory and Analgesic Agents: Many benzoxazolone derivatives show potent anti-inflammatory and pain-relieving properties. benthamdirect.comnih.gov
Anticancer and Antimicrobial Agents: The scaffold is integral to compounds developed for their anticancer, antibacterial, and antifungal activities. nih.govnih.govresearchgate.net
Neuroprotective and Anticonvulsant Compounds: Researchers have successfully designed benzoxazolone-based molecules with applications in treating neurological disorders. benthamdirect.comresearchgate.net
Enzyme Inhibitors: These compounds have been found to inhibit various enzymes, contributing to their therapeutic effects. nih.gov
This diverse biological profile has led to the commercialization of several drugs containing the benzoxazolone core and continues to fuel research into new derivatives. nih.govresearchgate.net
Academic Context and Research Landscape of 6-acetyl-3-methyl-2(3H)-Benzoxazolone
The academic focus on 6-acetyl-3-methyl-2(3H)-Benzoxazolone is primarily as a synthetic intermediate or a building block for more elaborate molecular structures. Its parent compound, 6-acetyl-2(3H)-benzoxazolone, is a well-documented precursor in the synthesis of various biologically active molecules, particularly chalcones, which have shown cytotoxic activities. researchgate.net
The methylation at the N-3 position, which distinguishes the target compound, is a common synthetic step to modify the properties of the benzoxazolone core. N-alkylation can alter solubility, metabolic stability, and binding interactions with biological targets. e3s-conferences.orgorganic-chemistry.org For instance, research on the closely related sulfur analog, 3-methyl-6-acetyl-2(3H)-benzothiazolone, demonstrates its use in aldol (B89426) condensation reactions to create complex chalcones. researchgate.net This strongly suggests that 6-acetyl-3-methyl-2(3H)-benzoxazolone serves a similar role in organic synthesis, providing a reactive ketone handle for further chemical transformations like condensations and the formation of imines or pyrazoles. researchgate.net
Below are the key chemical properties of the parent compound, 6-acetyl-2(3H)-benzoxazolone, which provide a baseline for understanding the target molecule.
| Property | Value | Source |
|---|---|---|
| CAS Number | 54903-09-2 | thermofisher.comscbt.comcymitquimica.comallbiopharm.com |
| Molecular Formula | C₉H₇NO₃ | thermofisher.comscbt.comcymitquimica.com |
| Molecular Weight | 177.16 g/mol | cymitquimica.comcymitquimica.com |
| Appearance | White to pale cream or pale brown solid (crystals or powder) | thermofisher.com |
| Melting Point | 231.0-240.0 °C | thermofisher.com |
| IUPAC Name | 6-acetyl-2,3-dihydro-1,3-benzoxazol-2-one | thermofisher.com |
Historical Development of Research on Benzoxazolone Derivatives Relevant to the Target Compound
The history of oxazolone (B7731731) chemistry dates back to the late 19th century with the Erlenmeyer-Plöchl reaction, a key method for synthesizing azlactones (oxazolones). biointerfaceresearch.comsphinxsai.com This foundational work paved the way for the exploration of a vast chemical space. Research into the specific benzofused variant, benzoxazolone, gained momentum in the mid-20th century. An early publication in 1958 detailed the synthesis of various substituted benzoxazolones, highlighting the growing interest in this class of compounds. acs.org
Throughout the latter half of the 20th century and into the 21st, the research focus shifted from pure synthesis to the discovery of the diverse biological activities of these derivatives. nih.govbiointerfaceresearch.com Key milestones include the identification of their utility as:
Natural Products and Allelochemicals: Compounds like 6-methoxy-2-benzoxazolinone (MBOA) were identified in plants and studied for their roles in plant defense and allelopathy. researchgate.net
Pharmaceuticals: The discovery of the muscle relaxant properties of chlorzoxazone (B1668890) (5-chloro-2(3H)-benzoxazolone) and its commercialization marked a significant therapeutic application of the scaffold. researchgate.net
Agrochemicals: Certain N-alkyl and 2-alkylthio derivatives were found to possess herbicidal and fungicidal properties, expanding their application into agriculture. e3s-conferences.org
Synthetic Reagents: The regioselective acylation of the benzoxazolone ring, consistently leading to 6-acyl derivatives, established these compounds as reliable intermediates for further synthesis. researchgate.netresearchgate.net
This historical progression from fundamental synthesis to broad-spectrum biological screening has cemented the benzoxazolone framework as a privileged structure and provides the essential context for contemporary research on specific derivatives like 6-acetyl-3-methyl-2(3H)-benzoxazolone.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-acetyl-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6(12)7-3-4-8-9(5-7)14-10(13)11(8)2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZALAYSSIMHXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203424 | |
| Record name | 2(3H)-Benzoxazolone, 6-acetyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54903-61-6 | |
| Record name | 6-Acetyl-3-methyl-3H-benzoxazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Benzoxazolone, 6-acetyl-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Benzoxazolone, 6-acetyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3h Benzoxazolone, 6 Acetyl 3 Methyl and Its Analogs
Established Synthetic Routes to the 2(3H)-Benzoxazolone Scaffold
The 2(3H)-benzoxazolone core is a privileged scaffold in medicinal chemistry, and several reliable methods for its synthesis have been established. researchgate.net The most common approaches start from ortho-aminophenol, which undergoes cyclization with a suitable one-carbon carbonyl equivalent.
One of the earliest and most straightforward methods involves the reaction of o-aminophenol with phosgene (B1210022) (COCl₂). neu.edu.tr While effective, this method utilizes the highly toxic phosgene gas. Safer alternatives have since been developed. A widely used laboratory-scale method involves the condensation of o-aminophenol with urea (B33335) (H₂NCONH₂). neu.edu.tr This reaction typically proceeds by heating the reactants, often without a solvent or under reflux conditions, leading to the formation of the benzoxazolone ring through the elimination of ammonia. neu.edu.trsciforum.net
Other carbonylating agents can also be employed, such as 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one, which serves as a stable and recyclable carbonyl source for the one-pot synthesis of 2(3H)-benzoxazolones under neutral or acidic conditions. organic-chemistry.org These foundational methods provide reliable access to the parent 2(3H)-benzoxazolone ring, which serves as the key starting material for further functionalization.
| Starting Material | Reagent | General Conditions | Product |
|---|---|---|---|
| o-Aminophenol | Phosgene (COCl₂) | Inert solvent (e.g., benzene) | 2(3H)-Benzoxazolone |
| o-Aminophenol | Urea | Heating (160°C) or reflux | 2(3H)-Benzoxazolone |
| N-alkyl-N-arylhydroxylamines | Trichloroacetyl chloride | Triethylamine (B128534), ambient temperature | 3-Alkylbenzoxazolones |
Targeted Synthesis of 6-acetyl-3-methyl-2(3H)-Benzoxazolone
The synthesis of the specifically substituted 6-acetyl-3-methyl-2(3H)-benzoxazolone is achieved through a sequential functionalization of the parent benzoxazolone scaffold. This strategy involves first introducing the acetyl group onto the benzene (B151609) ring, followed by methylation of the nitrogen atom.
The key intermediate for this synthesis is 6-acetyl-2(3H)-benzoxazolone. This precursor is synthesized via the Friedel-Crafts acylation of 2(3H)-benzoxazolone. sigmaaldrich.comorganic-chemistry.org Research has shown that the direct acylation of the 2(3H)-benzoxazolone ring is highly regioselective, with the electrophilic acylium ion preferentially attacking the 6-position. neu.edu.trresearchgate.net This is due to the electronic properties of the heterocyclic system.
The reaction is typically carried out using an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.com Aluminum chloride (AlCl₃) is a common catalyst for this transformation. researchgate.net To mitigate the deactivation of the ring through complexation of the catalyst with the heteroatoms, the reaction can be performed using an AlCl₃·DMF (dimethylformamide) complex or with polyphosphoric acid (PPA) as both catalyst and solvent. neu.edu.trresearchgate.net
With the 6-acetyl-2(3H)-benzoxazolone intermediate in hand, the final step to achieve the target compound is the introduction of the methyl group at the N-3 position. This is not a cyclization reaction but rather the final modification to the heterocyclic ring system. This N-alkylation reaction is a standard procedure for secondary amides and related heterocycles.
The reaction is typically performed by treating 6-acetyl-2(3H)-benzoxazolone with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The reaction is carried out in the presence of a base to deprotonate the nitrogen atom, forming a nucleophilic anion that subsequently attacks the methylating agent. Common bases and solvents for this transformation include potassium carbonate (K₂CO₃) in acetone (B3395972) or N,N-dimethylformamide (DMF).
| Step | Starting Material | Reagents and Conditions | Product | Reaction Type |
|---|---|---|---|---|
| 1 | 2(3H)-Benzoxazolone | Acetyl chloride, AlCl₃ | 6-acetyl-2(3H)-benzoxazolone | Friedel-Crafts Acylation |
| 2 | 6-acetyl-2(3H)-benzoxazolone | Methyl iodide, K₂CO₃, DMF | 2(3H)-Benzoxazolone, 6-acetyl-3-methyl- | N-Methylation |
Derivatization Strategies for Enhancing Molecular Diversity
The structure of 6-acetyl-3-methyl-2(3H)-benzoxazolone offers multiple sites for further chemical modification, allowing for the generation of a diverse library of analogs. The primary points for derivatization are the C-6 acetyl group and the N-3 position of the oxazolone (B7731731) ring.
The ketone functionality of the C-6 acetyl group serves as a versatile chemical handle for a variety of transformations. A prominent derivatization strategy is the Claisen-Schmidt condensation, which involves the reaction of the acetyl group with an aromatic aldehyde in the presence of a base or acid catalyst. wikipedia.orgnih.gov This reaction yields α,β-unsaturated ketones, commonly known as chalcones.
These chalcone (B49325) derivatives of 6-acetyl-2(3H)-benzoxazolone have been synthesized and investigated for various biological activities. researchgate.net The reaction involves treating the 6-acetyl-benzoxazolone derivative with a selected aldehyde in a solvent like ethanol (B145695) with an aqueous solution of a base such as sodium hydroxide (B78521) or potassium hydroxide. This methodology allows for the introduction of a wide array of substituted aryl groups, significantly increasing molecular diversity.
| Starting Ketone | Aldehyde | Conditions | Product Type |
|---|---|---|---|
| 6-acetyl-2(3H)-benzoxazolone | Benzaldehyde | NaOH, Ethanol/Water, rt | Chalcone |
| 6-acetyl-2(3H)-benzoxazolone | 4-Methoxybenzaldehyde | NaOH, Ethanol/Water, rt | Methoxy-substituted Chalcone |
| 6-acetyl-2(3H)-benzoxazolone | 3,4,5-Trimethoxybenzaldehyde | Acid or Base catalysis | Trimethoxy-substituted Chalcone |
As described in the targeted synthesis (Section 2.2.2), the nitrogen atom at the 3-position is a key site for derivatization. While the target compound features an N-methyl group, a wide variety of other substituents can be introduced at this position to explore structure-activity relationships.
The general method involves the N-alkylation of the 6-acetyl-2(3H)-benzoxazolone precursor. By using different alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) or other electrophiles in place of methyl iodide, a diverse library of N-substituted analogs can be readily synthesized. The reaction conditions, typically involving a base like K₂CO₃, NaH, or triethylamine in a polar aprotic solvent, are generally applicable for a broad range of alkylating agents. organic-chemistry.org This flexibility allows for the systematic modification of the steric and electronic properties at the N-3 position, facilitating the optimization of molecular properties.
Multi-component Reactions and Combinatorial Approaches
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity. In the context of benzoxazolone synthesis, MCRs offer a powerful tool for creating diverse libraries of compounds for high-throughput screening.
Combinatorial chemistry, which aims to synthesize a large number of different but structurally related molecules (a "library"), often employs MCRs. For instance, a three-component condensation reaction can be used to produce a variety of heterocyclic systems by systematically varying the individual starting components. One such approach involves the one-pot, three-component condensation of an aldehyde, a cyclic β-diketone, and an aminoazole (like 2-aminobenzimidazole (B67599) or 2-aminobenzothiazole) to build complex fused heterocyclic systems. While a direct MCR for 6-acetyl-3-methyl-2(3H)-benzoxazolone is not prominently detailed, the principles are readily adaptable. By selecting appropriate precursors, such as a substituted 2-aminophenol, a carbonyl source, and a third component to introduce desired functionality, a combinatorial library around the benzoxazolone core can be constructed.
The development of DNA-encoded libraries (DELs) represents another frontier in combinatorial synthesis. A DNA-compatible methodology has been developed to create functionalized 2-thiobenzazole scaffolds, which are structurally related to benzoxazolones. rsc.org This technique allows for the generation of vast libraries of compounds, facilitating the discovery of bioactive molecules. rsc.org The application of such on-DNA combinatorial strategies to the benzoxazolone framework could significantly expand the chemical space available for drug discovery.
Below is a representative table illustrating a multi-component reaction scheme that can be adapted for generating libraries of benzoxazole-related heterocycles.
Table 1: Example of a Three-Component Reaction for Heterocycle Synthesis
| Reactant A | Reactant B | Reactant C | Catalyst/Solvent | Product Type | Ref |
|---|
This table illustrates a general multi-component approach; specific reactants would need to be selected to target benzoxazolone analogs.
Green Chemistry Approaches in Benzoxazolone Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of benzoxazoles and their derivatives, including benzoxazolones, has been a significant area for the application of these principles. ckthakurcollege.net Traditional methods often suffer from drawbacks like the use of harsh reagents, toxic solvents, and expensive catalysts, leading to complicated and wasteful work-up procedures. ckthakurcollege.net
Modern green approaches prioritize mild reaction conditions, high yields, short reaction times, and the use of environmentally benign and recyclable components. jetir.orgacs.org Key strategies include:
Use of Green Solvents: Water is an ideal green solvent due to its non-toxic and non-flammable nature. An efficient method for synthesizing benzoxazole-2-thiols involves the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water, offering excellent yields and short reaction times without the need for metal catalysts or ligands. rsc.org
Heterogeneous and Recyclable Catalysts: The development of reusable catalysts is a cornerstone of sustainable synthesis. Examples include:
Ionic Liquids: Brønsted acidic ionic liquids (BAILs) have been used as efficient, recyclable catalysts for benzoxazole (B165842) synthesis under solvent-free conditions. acs.org Imidazolium chlorozincate (II) ionic liquid supported on iron oxide nanoparticles (LAIL@MNP) has also been employed as a magnetically recoverable catalyst for the synthesis of benzoxazoles under solvent-free sonication, with water being the only byproduct. bohrium.comnih.gov
Nanocatalysts: Silver-iron oxide (Ag@Fe2O3) core-shell nanoparticles have demonstrated superior catalytic performance for the one-pot condensation of 2-aminophenols and aldehydes at room temperature, yielding products in high yields (88-97%). ckthakurcollege.net This method is attractive due to the use of a biodegradable solvent and a magnetically separable catalyst. ckthakurcollege.net
Alternative Energy Sources: Microwave and ultrasound irradiation offer efficient and rapid heating, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.com Microwave-assisted synthesis has been successfully used for producing benzoxazole derivatives in excellent yields. mdpi.com Similarly, solvent-free sonication has proven to be more efficient and safer than conventional heating for these syntheses. bohrium.comnih.gov
These green methodologies provide sustainable and efficient pathways for the synthesis of the benzoxazolone scaffold and its derivatives. mdpi.comnih.gov
Table 2: Comparison of Green Catalytic Systems in Benzoxazole Synthesis
| Catalyst | Reaction Conditions | Solvent | Key Advantages | Ref |
|---|---|---|---|---|
| Ammonium Chloride (NH4Cl) | 80-90°C | Ethanol | Mild conditions, high yield, simple technique | jetir.org |
| Ag@Fe2O3 Core-Shell Nanoparticles | Room Temperature | Not specified (benign solvent) | High yields (88-97%), magnetically recoverable catalyst | ckthakurcollege.net |
| LAIL@MNP (Ionic Liquid on Nanoparticles) | 70°C, Sonication | Solvent-free | Recyclable catalyst, mild conditions, short reaction time | nih.gov |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | 130°C | Solvent-free | High yields, recyclable catalyst, simple work-up | acs.org |
| No Catalyst (TMTD as reagent) | Not specified | Water | Metal/ligand-free, excellent yield, short reaction time | rsc.org |
| Compound Name |
|---|
| 2(3H)-Benzoxazolone, 6-acetyl-3-methyl- |
| 2-Aminobenzimidazole |
| 2-Aminobenzothiazole |
| Aldehyde |
| Cyclic β-diketone |
| 2-Thiobenzazole |
| Tetrahydrobenzimidazo[2,1-b]quinazolinone |
| 1-butyl-3-methylimidazolium bromide ([bmim]Br) |
| 2-Aminophenol |
| Tetramethylthiuram disulfide (TMTD) |
| Benzoxazole-2-thiol |
| Imidazolium chlorozincate (II) |
| Iron oxide |
| Silver-iron oxide (Ag@Fe2O3) |
| Ammonium Chloride |
| Ethanol |
Chemical Reactivity and Transformation Studies of 2 3h Benzoxazolone, 6 Acetyl 3 Methyl
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety
The benzene portion of the 6-acetyl-3-methyl-2(3H)-benzoxazolone molecule is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. The position of substitution is dictated by the directing effects of the existing substituents: the fused N-methyl-benzoxazolone ring system and the acetyl group at the C-6 position.
The N-methyl-2-oxobenzoxazolyl group, specifically the ether oxygen and the nitrogen atom, donates electron density to the aromatic ring through resonance, acting as an activating group. This directs incoming electrophiles to the positions ortho and para to the heterocyclic fusion. In this specific molecule, the available ortho positions are C-7 and C-5. The acetyl group, conversely, is an electron-withdrawing group and a moderate deactivator, directing incoming electrophiles to the meta position. The positions meta to the C-6 acetyl group are C-5 and C-7.
Consequently, the directing effects of both substituents are synergistic, strongly favoring electrophilic attack at the C-5 and C-7 positions. While specific studies on 6-acetyl-3-methyl-2(3H)-benzoxazolone are not extensively documented, the expected outcomes for common EAS reactions can be predicted based on these principles.
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com This would lead to the formation of 5-nitro- and 7-nitro-6-acetyl-3-methyl-2(3H)-benzoxazolone. Research on related structures, such as the synthesis of 5-substituted 3-methyl-6-nitro-benzoxazolones, supports the feasibility of substitution at the C-5 position. researchgate.net
Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would introduce a halogen atom at the C-5 and C-7 positions.
Sulfonation: The use of fuming sulfuric acid (H₂SO₄ with dissolved SO₃) would introduce a sulfonic acid (-SO₃H) group, again predicted to occur at the C-5 and C-7 positions. masterorganicchemistry.com
Nucleophilic Additions and Substitutions at the Carbonyl Center
The carbonyl group at the C-2 position is part of a lactam (cyclic carbamate) structure. Due to resonance stabilization from the adjacent nitrogen and oxygen atoms, this carbonyl carbon is significantly less electrophilic than a ketone or aldehyde carbonyl. nih.gov Therefore, it is generally resistant to attack by weak nucleophiles.
The primary reaction observed at this center is hydrolytic ring-opening, which typically occurs under basic conditions. Benzoxazolone derivatives are known to be stable in acidic media but are susceptible to cleavage in the presence of a strong base. neu.edu.tr The hydroxide (B78521) ion acts as a nucleophile, attacking the C-2 carbonyl, which leads to the cleavage of the ester bond and subsequent ring-opening to form a salt of a 2-amino-4-acetyl-N-methylphenol derivative.
This base-catalyzed hydrolysis represents the most significant nucleophilic reaction involving the carbonyl center of the benzoxazolone ring system.
Reactions Involving the Acetyl Group (e.g., Condensations, Oxidations)
The acetyl group at C-6 is a versatile functional handle for a variety of chemical transformations, most notably condensation reactions.
Claisen-Schmidt Condensation: The α-protons on the methyl carbon of the acetyl group are acidic and can be removed by a base (e.g., NaOH, KOH) to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of an aldehyde in a Claisen-Schmidt condensation. This reaction is widely used to synthesize chalcones and their analogs. While specific examples for the 3-methyl derivative are sparse, the closely related 6-acetyl-2(3H)-benzoxazolone is frequently used as a precursor for such reactions. semanticscholar.org The resulting products are α,β-unsaturated ketones, which are valuable intermediates in organic synthesis.
| Reactant Aldehyde | Resulting Chalcone-like Structure (General) | Reference |
|---|---|---|
| Benzaldehyde | 6-(3-phenyl-2-propenoyl)-3-methyl-2(3H)-benzoxazolone | semanticscholar.org |
| 4-Methoxybenzaldehyde | 6-[3-(4-methoxyphenyl)-2-propenoyl]-3-methyl-2(3H)-benzoxazolone | semanticscholar.org |
| 4-Chlorobenzaldehyde | 6-[3-(4-chlorophenyl)-2-propenoyl]-3-methyl-2(3H)-benzoxazolone | semanticscholar.org |
Reduction: The carbonyl of the acetyl group can be reduced to a secondary alcohol. This transformation can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). For example, studies on analogous structures, like 6-(difluorobenzoyl)-benzoxazolone derivatives, have demonstrated the successful reduction of the keto group to a hydroxyl group. nih.gov This reaction would convert 6-acetyl-3-methyl-2(3H)-benzoxazolone into 6-(1-hydroxyethyl)-3-methyl-2(3H)-benzoxazolone.
Stability and Degradation Pathways Under Research Conditions
The stability of 6-acetyl-3-methyl-2(3H)-benzoxazolone is highly dependent on the ambient conditions, particularly pH.
Acidic Conditions: The benzoxazolone ring system is generally reported to be stable in acidic environments. neu.edu.tr Protonation would likely occur on the carbonyl oxygen of the acetyl group or the lactam, but this does not typically lead to degradation under mild acidic conditions.
Neutral and Basic Conditions: The compound exhibits limited stability in neutral aqueous buffers and is prone to degradation under basic conditions. nih.govacs.org The primary degradation pathway is the base-catalyzed hydrolysis of the lactam ring, as described in section 3.2. This ring-opening is often irreversible and represents the principal mechanism of degradation in alkaline solutions. The rate of this degradation would be expected to increase with the concentration of the base and with temperature.
Therefore, for research purposes, storage of the compound in neutral or basic aqueous solutions for extended periods is not recommended to maintain its structural integrity.
Biotransformations of 6-acetyl-3-methyl-2(3H)-Benzoxazolone (Enzymatic and Microbiological Studies)
Direct enzymatic or microbiological studies on 6-acetyl-3-methyl-2(3H)-benzoxazolone have not been extensively reported. However, plausible metabolic pathways can be inferred from studies on structurally related compounds. The primary enzymes involved in the metabolism of such xenobiotics are cytochrome P450 (CYP) oxidases, reductases, and various conjugating enzymes.
Based on related research, the following biotransformations are likely:
N-Demethylation: A common metabolic pathway for N-methyl compounds is oxidative demethylation, mediated by CYP enzymes. hyphadiscovery.com This would involve the oxidation of the N-methyl group to an N-hydroxymethyl intermediate, which is often unstable and subsequently decomposes to yield formaldehyde (B43269) and the secondary amine, 6-acetyl-2(3H)-benzoxazolone. nih.gov Studies on a related compound, methyl 2-(2(3H)-benzoxazolone-3-yl)acetate, identified the N-dealkylated product, 2(3H)-benzoxazolone, as a metabolite in rat liver microsomes, supporting this proposed pathway. nih.gov
Acetyl Group Metabolism: The acetyl group can undergo two primary transformations:
Reduction: The carbonyl can be reduced by carbonyl reductases to form the corresponding secondary alcohol, 6-(1-hydroxyethyl)-3-methyl-2(3H)-benzoxazolone.
Oxidation: The terminal methyl of the acetyl group can be hydroxylated by CYP enzymes to form 6-(hydroxyacetyl)-3-methyl-2(3H)-benzoxazolone. rrpharmacology.ru This alcohol could be further oxidized to a carboxylic acid.
Aromatic Hydroxylation: CYP enzymes can hydroxylate the aromatic ring, likely at the electronically favorable C-5 or C-7 positions, to produce phenolic metabolites. hyphadiscovery.com These metabolites can then undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation).
Microbiological Transformation: In soil and by certain fungi, the parent compound 2-benzoxazolinone (B145934) is known to undergo oxidative dimerization to form 2-aminophenoxazin-3-one (APO). asm.orgnih.gov It is plausible that 6-acetyl-3-methyl-2(3H)-benzoxazolone could undergo analogous, though more complex, transformations in microbiological systems.
| Transformation Pathway | Enzyme System (Probable) | Potential Metabolite | Supporting Evidence (from related compounds) |
|---|---|---|---|
| N-Demethylation | Cytochrome P450 | 6-acetyl-2(3H)-benzoxazolone | nih.govnih.gov |
| Acetyl Group Reduction | Carbonyl Reductases | 6-(1-hydroxyethyl)-3-methyl-2(3H)-benzoxazolone | nih.gov |
| Acetyl Group Oxidation | Cytochrome P450 | 6-(hydroxyacetyl)-3-methyl-2(3H)-benzoxazolone | rrpharmacology.ru |
| Aromatic Hydroxylation | Cytochrome P450 | 5-hydroxy- or 7-hydroxy-6-acetyl-3-methyl-2(3H)-benzoxazolone | hyphadiscovery.com |
Structure Activity Relationship Sar and Molecular Design Investigations of Benzoxazolone Derivatives, Including 6 Acetyl 3 Methyl 2 3h Benzoxazolone
Elucidation of Key Pharmacophores and Ligand Efficiencies
The benzoxazolone core is an ideal framework for drug design due to a combination of features: it contains both lipophilic (the benzene (B151609) ring) and hydrophilic (the lactam group) fragments, possesses weakly acidic characteristics, and offers multiple sites for chemical modification. nih.gov This scaffold acts as a key pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. For instance, in the context of anti-inflammatory agents, benzoxazolone-based compounds have been designed to inhibit targets like inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB). nih.gov
Impact of Substituent Effects on Molecular Interactions
The biological activity of the benzoxazolone scaffold is highly dependent on the nature and position of its substituents. The 6-acetyl and 3-methyl groups of the titular compound each play a distinct role in modulating molecular interactions.
The 6-acetyl group: The carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor. This feature can facilitate a crucial anchoring interaction with a hydrogen bond donor residue (such as the amino group of an arginine or lysine) in a target protein's binding site. Its position on the benzene ring influences the electronic properties of the scaffold.
The 3-methyl group: Substitution at the N-3 position of the oxazolone (B7731731) ring has a significant impact. Firstly, replacing the hydrogen atom with a methyl group removes the hydrogen bond donor capability of the lactam N-H group. This can be critical for selectivity, as it prevents interactions with residues seeking a hydrogen bond donor. Secondly, the methyl group increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and interaction with hydrophobic pockets in a binding site.
SAR studies on various benzoxazolone derivatives have provided insights into the effects of different substituents. For example, in a series of benzoxazolone carboxamides designed as acid ceramidase (AC) inhibitors, modifications to substituents on the benzoxazolone ring led to significant changes in inhibitory potency.
| Compound | Substituent(s) | Target | Activity (IC₅₀) |
| Analog 1 | 5-(N-methylpiperidine) | Human Acid Ceramidase (hAC) | 0.080 µM |
| Analog 2 | 5-(Piperazine) | Human Acid Ceramidase (hAC) | 0.116 µM |
| Analog 3 | 5-(Cyclohexyl) | Human Acid Ceramidase (hAC) | 0.134 µM |
| Analog 4 | 7-(N-methylpiperidine) | Human Acid Ceramidase (hAC) | >1 µM (loss of potency) |
This table presents data on various substituted benzoxazolone analogs to illustrate structure-activity relationships, based on findings from a study on acid ceramidase inhibitors. nih.gov
As shown in the table, even the position of a substituent (e.g., moving the N-methyl piperidine (B6355638) from the C-5 to the C-7 position) can lead to a dramatic loss of activity, highlighting the specific structural requirements for effective molecular interactions. nih.gov
Bioisosteric Replacements and Their Influence on Biological Activity
Bioisosteric replacement is a fundamental strategy in drug design where an atom or group of atoms is exchanged for another with similar physical or chemical properties to enhance potency, improve selectivity, or optimize pharmacokinetic properties. drughunter.comcambridgemedchemconsulting.com The benzoxazolone nucleus itself is often considered a bioisostere of less stable phenol (B47542) or catechol moieties. nih.gov
This principle can be applied to both the core scaffold and its substituents.
Scaffold Bioisosteres: The oxygen atom in the oxazolone ring can be replaced with sulfur to yield a benzothiazolone. This modification has been successfully used to develop bivalent ligands with anti-inflammatory and analgesic properties, demonstrating that the core structural and electronic features can be maintained while fine-tuning biological activity. nih.gov
Substituent Bioisosteres: The 6-acetyl and 3-methyl groups of 6-acetyl-3-methyl-2(3H)-Benzoxazolone are also candidates for bioisosteric replacement. The objective of such a replacement is to create a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
| Acetyl (ketone) | Sulfone (-SO₂CH₃), Amide (-CONHCH₃), Oxime (-C(=NOH)CH₃) | Modulate hydrogen bonding capacity, polarity, and metabolic stability. |
| Methyl | Ethyl (-CH₂CH₃), Halogens (F, Cl), Trifluoromethyl (-CF₃) | Alter size, lipophilicity, and electronic properties; block metabolic oxidation. |
| Hydrogen | Deuterium (D), Fluorine (F) | Modulate metabolism (kinetic isotope effect) or block metabolic sites. cambridgemedchemconsulting.com |
This table provides examples of common bioisosteric replacements relevant to the functional groups on the target compound. cambridgemedchemconsulting.com
For example, replacing the acetyl group's carbonyl with a sulfone could maintain the hydrogen bond accepting capability while altering the geometry and electronic nature of the interaction. Similarly, replacing the N-3 methyl group with a trifluoromethyl group would drastically change the electronic properties at that position and could enhance metabolic stability. nih.gov The success of any bioisosteric replacement is highly context-dependent and must be empirically validated for each specific biological target. drughunter.com
Conformational Analysis and Flexibility Studies
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The 2(3H)-benzoxazolone core is a bicyclic heteroaromatic system and is largely planar and rigid. This rigidity is often advantageous in drug design as it reduces the entropic penalty upon binding to a target.
The primary sources of conformational flexibility in 6-acetyl-3-methyl-2(3H)-Benzoxazolone are the substituents:
6-acetyl group: There is free rotation around the single bond connecting the acetyl group to the benzene ring. However, the lowest energy conformation is likely to be one where the carbonyl group is co-planar with the aromatic ring to maximize electronic conjugation. This planarity can influence how the molecule fits into a binding pocket.
While detailed conformational studies using methods like NMR spectroscopy or molecular modeling for 6-acetyl-3-methyl-2(3H)-Benzoxazolone are not widely published, such analyses are crucial for understanding the three-dimensional SAR. nih.gov For instance, computational studies can predict the preferred conformations of the molecule and how it might orient itself within a protein's active site, guiding further design efforts.
Rational Design Principles for Novel Benzoxazolone Analogs
Based on the SAR, pharmacophore modeling, and bioisosteric principles discussed, a set of rational design strategies can be formulated for the development of novel analogs of 6-acetyl-3-methyl-2(3H)-Benzoxazolone:
Scaffold Hopping and Core Modification: While retaining the core benzoxazolone pharmacophore, explore bioisosteric replacements like benzothiazolones or benzimidazoles to modulate activity and discover novel intellectual property. nih.govnih.gov
Systematic Substitution Analysis: Perform systematic modifications at positions around the benzoxazolone ring, particularly at the C-5, C-6, and C-7 positions, to probe for additional beneficial interactions with the target. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate physicochemical properties of substituents with biological activity, providing predictive models for designing more potent compounds. nih.govmdpi.comnih.gov
Optimization of the 6-Position: Explore bioisosteres for the 6-acetyl group to enhance or alter the key hydrogen bonding interaction. For instance, converting the ketone to other hydrogen bond acceptors like sulfones, small amides, or heterocycles could improve potency, selectivity, or metabolic stability.
Modulation of N-3 Substitution: The N-3 methyl group's role in blocking hydrogen donation and increasing lipophilicity is significant. Exploring other small alkyl or fluorinated alkyl groups at this position could be used to fine-tune these properties for optimal target engagement and better pharmacokinetic profiles.
Computational and Structural Biology Approaches: Utilize molecular docking and dynamics simulations to visualize how designed analogs interact with a target protein. If a crystal structure is available, structure-based drug design can be employed to rationally introduce modifications that maximize favorable interactions and displace unfavorable ones, leading to analogs with improved affinity and efficiency. dundee.ac.uk
By integrating these principles, medicinal chemists can systematically optimize the benzoxazolone scaffold to develop novel drug candidates with enhanced efficacy and improved pharmacological profiles.
Investigation of Biological Activity and Molecular Targets: in Vitro and Biochemical Research
Enzyme Inhibition Studies
While direct studies on the enzyme inhibition profile of 6-acetyl-3-methyl-2(3H)-benzoxazolone are limited, research on related benzoxazolone derivatives has shown significant inhibitory activity against various enzymes. For instance, the broader class of 2(3H)-benzoxazolone derivatives has been associated with human immunodeficiency virus (HIV)-1 reverse transcriptase inhibitory activities. fabad.org.tr
Furthermore, chalcones derived from 6-acetyl-2(3H)-benzoxazolone have been investigated for their inhibitory effects on carbonic anhydrase (CA) isoenzymes I and II (hCA I and hCA II). nih.govtandfonline.com These studies provide a basis for the potential of the core benzoxazolone structure to interact with enzymatic targets.
Table 1: Carbonic Anhydrase Inhibition by Chalcone (B49325) Derivatives of 6-acetyl-2(3H)-benzoxazolone nih.govtandfonline.com
Receptor Binding Profiling and Ligand-Receptor Interactions
The benzoxazolone scaffold has been identified as a privileged structure for targeting various receptors, particularly in the central nervous system. A number of 2(3H)-benzoxazolone derivatives have been synthesized and evaluated for their affinity towards sigma receptors. nih.govnih.gov These receptors are implicated in a variety of neurological functions and are targets for the development of antipsychotic, neuroprotective, and anticonvulsant agents.
One notable derivative, 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) , which shares the 6-acetyl-benzoxazolone core, has been identified as a potent sigma receptor antagonist. nih.gov While this compound has a more complex substitution at the 3-position compared to a methyl group, its activity highlights the potential of this scaffold to interact with sigma receptors. Studies on other derivatives have shown high affinity and selectivity for the sigma-1 receptor subtype. For instance, certain 3-substituted-6-propanoylbenzoxazolin-2-ones have demonstrated nanomolar affinity for sigma-1 receptors with significant selectivity over the sigma-2 subtype. nih.gov These compounds showed negligible affinity for µ-, δ-, and κ-opioid receptors, 5-HT2, dopamine (B1211576) D2, and muscarinic M2 receptors. nih.gov
Although direct binding data for 6-acetyl-3-methyl-2(3H)-benzoxazolone on dopaminergic, serotoninergic, or PPAR-gamma receptors is not available, the general class of 2(3H)-benzoxazolones has been explored for dopaminergic activities. fabad.org.tr
Modulation of Cellular Signaling Pathways
Research on derivatives of 6-acetyl-2(3H)-benzoxazolone indicates their ability to modulate cellular signaling pathways, particularly those involved in cell death and survival. For example, the sigma receptor antagonist SN79 has been shown to mitigate methamphetamine-induced cellular toxicity by reducing the generation of reactive oxygen/nitrogen species and attenuating the activation of caspase-3, -8, and -9. nih.gov This suggests an interference with apoptotic signaling pathways.
Furthermore, cytotoxic Mannich bases derived from 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones have been found to induce programmed cell death (apoptosis) in leukemia cell lines, as evidenced by DNA fragmentation. nih.gov
In Vitro Anti-proliferative and Cytotoxicity Assays in Cancer Research
The anti-proliferative and cytotoxic potential of compounds derived from 6-acetyl-2(3H)-benzoxazolone has been a subject of significant investigation. researchgate.netneu.edu.tr Chalcones and Mannich bases synthesized from this core structure have demonstrated concentration-dependent cytotoxic effects against various human tumor cell lines. nih.govnih.govresearchgate.net
For instance, a series of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones showed cytotoxic activity against human B-cell precursor leukemia (BV-173), and chronic myeloid leukemia (K-562) cell lines. nih.govresearchgate.net The introduction of different substituents on the aryl ring of the chalcone moiety was found to modulate the cytotoxic potency. nih.gov
Table 2: Cytotoxicity (IC50) of selected 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone derivatives researchgate.net
Antimicrobial Activity Research
The 2(3H)-benzoxazolone nucleus is a well-established scaffold in the design of antimicrobial agents. fabad.org.tr Various derivatives have been synthesized and tested against a range of bacterial and fungal strains. researchgate.netresearchgate.net Studies have shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. researchgate.nete3s-conferences.org
While specific data for 6-acetyl-3-methyl-2(3H)-benzoxazolone is not detailed, related compounds have shown promising antimicrobial profiles. For example, some 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones have demonstrated activity against Micrococcus luteus. researchgate.net The antimicrobial potential of this class of compounds is often attributed to the benzoxazolone ring system, which is found in some naturally occurring defense compounds in plants. e3s-conferences.org
Anti-inflammatory and Analgesic Mechanisms at the Molecular Level
Derivatives of 6-acyl-2(3H)-benzoxazolone have been extensively studied for their anti-inflammatory and analgesic properties. researchgate.netnih.govnih.govresearchgate.net The mechanism of action for the anti-inflammatory effects of benzoxazolone derivatives is believed to be, in part, through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation. researchgate.net
Studies on 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives have shown their ability to inhibit carrageenan- and arachidonic acid-induced paw edema in animal models. nih.gov Furthermore, a significant reduction in prostaglandin (B15479496) E2 (PGE2) levels was observed in the inflammatory exudate of animals treated with these compounds, providing evidence for their mechanism of action at a molecular level. nih.gov
Neuroprotective and Anticonvulsant Research in Cellular Models
The neuroprotective and anticonvulsant potential of the 2(3H)-benzoxazolone scaffold is an active area of research. fabad.org.tr As mentioned earlier, the sigma receptor antagonist SN79 , a derivative of 6-acetyl-2(3H)-benzoxazolone, has demonstrated neuroprotective effects in a cellular model of methamphetamine-induced neurotoxicity. nih.gov SN79 was shown to attenuate methamphetamine-induced increases in reactive oxygen/nitrogen species and the activation of caspases, which are key mediators of apoptosis. nih.gov
The anticonvulsant activity of various 2(3H)-benzoxazolone derivatives has also been reported, with some compounds showing efficacy in animal models of seizures. nih.gov This activity is often linked to their interaction with sigma receptors. nih.gov
Insecticidal and Antiparasitic Mechanism-of-Action Studies: In Vitro and Biochemical Research
The benzoxazolone chemical scaffold has been identified as a promising framework in the development of various pharmaceutical and agrochemical agents, with some derivatives exhibiting insecticidal properties. nih.gov However, detailed in vitro and biochemical studies elucidating the specific mechanisms of action for most benzoxazolone derivatives, including 2(3H)-Benzoxazolone, 6-acetyl-3-methyl-, are limited in publicly accessible scientific literature.
Generally, insecticides exert their effects by targeting the nervous system, energy production, cuticle formation, endocrine system, or water balance of the insect. nih.gov For instance, some benzoxazole (B165842) and benzothiazole (B30560) derivatives have been noted for their insecticidal activity, although their precise modes of action often remain unclear. researchgate.net Research on related heterocyclic compounds suggests that they may act on various molecular targets within the insect.
While specific data is lacking for 6-acetyl-3-methyl-2(3H)-benzoxazolone, the broader class of benzoxazolones has been explored for biological activities. For example, certain derivatives have been synthesized and evaluated for cytotoxic and antimicrobial properties, indicating that this class of compounds can interact with biological systems. researchgate.net Without specific experimental data, any proposed mechanism for the insecticidal or antiparasitic activity of 2(3H)-Benzoxazolone, 6-acetyl-3-methyl- would be purely speculative. Further research, including enzymatic assays and electrophysiological studies, would be necessary to determine its precise mechanism of action.
Target Identification and Validation Methodologies
The identification and validation of molecular targets are crucial steps in understanding the mechanism of action of any biologically active compound. For a novel compound like 2(3H)-Benzoxazolone, 6-acetyl-3-methyl-, a range of methodologies could be employed to identify its potential insecticidal or antiparasitic targets.
Target Identification Approaches:
Affinity-Based Methods: These techniques, such as affinity chromatography and chemical proteomics, involve immobilizing the compound of interest (the "bait") to a solid support and then identifying the proteins ("prey") from a cell lysate that bind to it. These interacting proteins can then be identified using mass spectrometry.
Genetic and Genomic Approaches: Techniques like target-based screening in genetically modified organisms (e.g., Drosophila melanogaster or Caenorhabditis elegans) can help identify genes that confer resistance or sensitivity to the compound. This can provide strong evidence for a specific protein being the target.
Computational Methods: In silico approaches, such as molecular docking and virtual screening, can predict potential binding partners for a compound based on its chemical structure and the three-dimensional structures of known protein targets. For instance, a study on other benzoxazolone derivatives utilized in silico analysis to identify potential molecular targets.
Target Validation Techniques:
Once a potential target is identified, it must be validated to confirm that its interaction with the compound is responsible for the observed biological effect. Common validation methods include:
Biochemical Assays: Direct measurement of the compound's effect on the activity of the purified target protein (e.g., an enzyme or receptor) can confirm a direct interaction.
Cell-Based Assays: Overexpression or knockdown (e.g., using RNA interference) of the target gene in a relevant cell line can demonstrate whether the cellular response to the compound is dependent on the presence of the target protein.
Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics between the compound and its target protein.
Without experimental application of these methodologies to 2(3H)-Benzoxazolone, 6-acetyl-3-methyl-, its molecular targets for any potential insecticidal or antiparasitic activity remain unknown.
Theoretical and Computational Chemistry Approaches in Benzoxazolone Research
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For benzoxazolone derivatives, DFT calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding a molecule's reactivity and its potential to interact with biological targets.
For instance, in studies of related N-acyl-6-chloro-2(3H)-benzoxazolone derivatives, DFT calculations have been used to analyze their chemical reactivity. The HOMO and LUMO energy gap is a key indicator of chemical stability, with a larger gap suggesting lower reactivity. The MEP map reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is vital for predicting non-covalent interactions with protein residues. For 2(3H)-Benzoxazolone, 6-acetyl-3-methyl-, the acetyl and methyl groups would be expected to influence the electronic distribution across the benzoxazolone core, which could be precisely modeled using these quantum chemical methods.
Table 1: Representative Quantum Chemical Descriptors for Benzoxazolone Derivatives
| Descriptor | Description | Typical Application in Benzoxazolone Research |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Predicting reactivity and potential for oxidation. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Predicting reactivity and potential for reduction. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical stability. | Assessing the kinetic stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Identifying sites for electrophilic and nucleophilic attack and predicting intermolecular interactions. |
This table is illustrative and based on general applications of quantum chemical calculations in medicinal chemistry.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the binding modes of benzoxazolone derivatives to various biological targets. For example, docking studies on 3-substituted benzoxazolone derivatives have been conducted to investigate their interactions with the receptor-binding domains of SARS-CoV-2 subvariants. chemmethod.com These studies help identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, allowing researchers to assess the flexibility of the ligand and the protein's active site. chemmethod.com For 2(3H)-Benzoxazolone, 6-acetyl-3-methyl-, docking and MD simulations could be used to explore its binding affinity and mode of interaction with potential targets, such as enzymes or receptors implicated in various diseases. The binding free energies can also be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) to provide a more quantitative prediction of binding affinity. chemmethod.com
Table 2: Key Interactions in Molecular Docking of Benzoxazolone Derivatives
| Interaction Type | Description | Example from Benzoxazolone Research |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Interaction between the carbonyl oxygen of the benzoxazolone ring and amino acid residues like lysine (B10760008) or arginine in a protein's active site. |
| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | The benzene (B151609) ring of the benzoxazolone scaffold interacting with nonpolar amino acid residues such as leucine, valine, or isoleucine. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic system of the benzoxazolone core stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General close-contact interactions between the ligand and the protein surface. |
This table provides generalized examples of interactions observed in docking studies of benzoxazolone analogs.
Pharmacophore Modeling and Virtual Screening for Hit Identification
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be generated based on the structures of known active compounds. For benzoxazole (B165842) derivatives, pharmacophore models have been developed to identify features crucial for their cytotoxic activities. nih.gov These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential "hit" compounds with a desired biological activity, which can then be prioritized for experimental testing. mdpi.com For 2(3H)-Benzoxazolone, 6-acetyl-3-methyl-, a pharmacophore model could be developed based on its structure and the structures of other active benzoxazolones to screen for analogs with potentially improved activity.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of compounds with known activities, QSAR models can be built to predict the activity of new, untested compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful as they consider the three-dimensional properties of the molecules.
Studies on benzoxazole derivatives have successfully employed 3D-QSAR to understand the structural requirements for their anticancer activities. nih.gov These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic charges, and other properties are favorable or unfavorable for activity. Such models could be applied to a series of 6-acetyl-3-methyl-2(3H)-benzoxazolone analogs to guide the design of more potent compounds by suggesting specific structural modifications.
ADMET Prediction and Computational Filtering (Focus on research applicability, not clinical)
In the early stages of drug discovery research, it is crucial to assess the potential pharmacokinetic properties of a compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are computational methods used to estimate these properties. For benzoxazole derivatives, in silico tools like SwissADME and ProTox are often used to predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. ymerdigital.comnih.gov
These predictions are valuable for filtering out compounds with unfavorable ADMET profiles early in the research process, thereby saving time and resources. For 2(3H)-Benzoxazolone, 6-acetyl-3-methyl-, ADMET prediction can provide insights into its drug-likeness and potential liabilities, helping to assess its suitability for further investigation as a research tool or a starting point for lead optimization. It is important to note that these are predictive models and serve to guide experimental design rather than provide definitive clinical information.
Table 3: Common In Silico ADMET Parameters for Preclinical Assessment
| Parameter | Description | Relevance in Early-Stage Research |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Helps in the initial filtering of large compound libraries to select candidates with favorable physicochemical properties. |
| Gastrointestinal (GI) Absorption | Prediction of a compound's ability to be absorbed from the gastrointestinal tract. | Indicates the potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Prediction of a compound's ability to cross the blood-brain barrier. | Important for compounds targeting the central nervous system. |
| CYP450 Inhibition | Prediction of the potential for a compound to inhibit cytochrome P450 enzymes, which are involved in drug metabolism. | Helps to identify potential drug-drug interactions. |
| Predicted LD50 | The predicted median lethal dose, an indicator of acute toxicity. | Provides an early assessment of potential toxicity. |
This table outlines common ADMET parameters predicted using computational tools for research purposes.
Advanced Analytical and Spectroscopic Characterization in Research Settings
Advanced NMR Spectroscopy (2D techniques, solid-state NMR) for Structural Elucidation of Novel Derivatives
While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides the basic framework for the structure of 2(3H)-Benzoxazolone, 6-acetyl-3-methyl-, advanced NMR techniques are indispensable for the complete and unambiguous assignment of all signals and for elucidating the structures of more complex, novel derivatives.
Two-dimensional (2D) NMR experiments are critical for establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For 2(3H)-Benzoxazolone, 6-acetyl-3-methyl-, COSY would reveal correlations between the aromatic protons on the benzoxazole (B165842) ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is a powerful tool for definitively assigning carbon resonances. For the target molecule, HSQC would link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signals to their respective methyl carbon signals. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is crucial for piecing together the molecular skeleton. nih.gov For instance, it would show a correlation from the protons of the N-methyl group to the carbonyl carbon (C2) and the aromatic carbon C7a. Similarly, correlations from the acetyl methyl protons to the acetyl carbonyl carbon and the aromatic carbon C6 would firmly establish the position of the acetyl group.
The combination of these 2D NMR techniques allows for a complete and confident assignment of all proton and carbon signals, which is foundational for any further research. researchgate.net
Table 1: Representative 2D NMR Correlations for Structural Elucidation
| Experiment | Correlated Nuclei (Exemplary) | Information Gained |
|---|---|---|
| COSY | H-4 ↔ H-5 | Confirms adjacency of aromatic protons. |
| HSQC | N-CH₃ (¹H) ↔ N-CH₃ (¹³C) | Assigns the N-methyl carbon chemical shift. |
| C-H [ring] (¹H) ↔ C [ring] (¹³C) | Assigns aromatic carbon chemical shifts. | |
| HMBC | N-CH₃ (¹H) ↔ C2 (carbonyl) | Confirms N-methylation site. |
| CO-CH₃ (¹H) ↔ C6 (aromatic) | Confirms position of the acetyl group. | |
| H-5 (¹H) ↔ C7 (aromatic) | Establishes long-range connectivity across the ring. |
Furthermore, Solid-State NMR (ssNMR) can provide valuable information about the compound in its crystalline form. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR are particularly useful for studying polymorphism, identifying different tautomeric forms in the solid state, and understanding intermolecular interactions within the crystal lattice. researchgate.net
High-Resolution Mass Spectrometry for Metabolite Identification in Biochemical Studies
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is an essential tool for studying the biotransformation of compounds in biochemical or cellular systems. pharmaron.com While standard mass spectrometry can confirm the molecular weight of 2(3H)-Benzoxazolone, 6-acetyl-3-methyl-, HRMS provides highly accurate mass measurements (typically to within 5 ppm). This accuracy allows for the determination of elemental compositions for the parent compound and any potential metabolites. researchgate.net
In a typical biochemical study, the parent compound would be incubated with liver microsomes or hepatocytes. The resulting mixture is then analyzed by LC-HRMS. By comparing the chromatograms of treated and untreated samples, new peaks corresponding to metabolites can be identified. The accurate mass measurement of these new peaks allows for the prediction of their elemental formulas, and thus the type of metabolic transformation that has occurred.
For 2(3H)-Benzoxazolone, 6-acetyl-3-methyl-, plausible metabolic pathways could include:
Oxidation of the N-methyl group to a hydroxymethyl group.
Oxidation of the acetyl group.
Hydroxylation of the aromatic ring.
Conjugation with glucuronic acid or sulfate (B86663).
The fragmentation pattern (MS/MS) of each metabolite, compared to that of the parent compound, helps to pinpoint the exact site of modification. rrpharmacology.ru
Table 2: Predicted Metabolites and Their Exact Masses
| Compound/Metabolite | Molecular Formula | Predicted Monoisotopic Mass (Da) | Metabolic Transformation |
|---|---|---|---|
| Parent Compound | C₁₀H₉NO₃ | 191.05824 | - |
| Metabolite 1 | C₁₀H₉NO₄ | 207.05316 | Aromatic Hydroxylation |
| Metabolite 2 | C₁₀H₉NO₄ | 207.05316 | N-Demethylation + N-Hydroxylation |
| Metabolite 3 | C₁₁H₁₁NO₄ | 221.06881 | Acetyl Group Oxidation (to carboxylic acid) |
| Metabolite 4 | C₁₆H₁₇NO₉ | 367.09033 | Glucuronide Conjugation |
X-ray Crystallography for Ligand-Protein Co-crystal Structures and Absolute Stereochemistry
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution. A single-crystal X-ray diffraction experiment can unambiguously confirm the connectivity and molecular geometry of 2(3H)-Benzoxazolone, 6-acetyl-3-methyl-, providing precise data on bond lengths, bond angles, and torsional angles. This technique was successfully used to determine the structure of the closely related 6-bromo-1,3-benzoxazol-2(3H)-one, revealing a nearly planar benzoxazolone ring system and detailing intermolecular hydrogen-bonding interactions that dictate the crystal packing. ptfarm.pl
In the context of drug discovery, where benzoxazolone derivatives are often investigated as enzyme inhibitors or receptor ligands, obtaining a co-crystal structure of the compound bound to its protein target is invaluable. nih.gov Such a structure reveals the precise binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. This information is crucial for understanding the mechanism of action and for guiding structure-activity relationship (SAR) studies to design more potent and selective derivatives.
While the parent compound is achiral, X-ray crystallography is also the definitive method for determining the absolute stereochemistry of chiral derivatives. If a synthetic modification introduces a stereocenter, this technique can resolve any ambiguity.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignments
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential absorption or rotation of left- and right-circularly polarized light by chiral molecules. The parent compound, 2(3H)-Benzoxazolone, 6-acetyl-3-methyl-, is achiral and therefore will not exhibit a CD or ORD spectrum.
However, these techniques become essential if chiral derivatives are synthesized. For example, if the ketone of the 6-acetyl group were to be stereoselectively reduced to a chiral secondary alcohol, two enantiomers would be formed. CD spectroscopy could then be used to assign the absolute configuration of these enantiomers. chiralabsxl.com
The experimental CD spectrum provides a unique fingerprint for a specific enantiomer, showing positive or negative peaks (Cotton effects) at specific wavelengths. The spectrum of the opposite enantiomer will be a mirror image. nih.gov In modern research, the experimental spectrum is often compared to a theoretically calculated spectrum generated using quantum chemical methods. A strong correlation between the experimental and calculated spectra for a given configuration (R or S) allows for a confident assignment of the absolute stereochemistry. nih.gov This combined experimental-theoretical approach is a powerful alternative when obtaining a single crystal for X-ray analysis is not feasible.
Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Research
Chromatographic methods are fundamental for ensuring the purity of a research compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile compounds like 2(3H)-Benzoxazolone, 6-acetyl-3-methyl-. A typical setup uses a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed with a UV detector set to a wavelength where the compound has strong absorbance. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Table 3: Representative HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 2.15 | 15,230 | 0.35 | Impurity A |
| 2 | 4.88 | 4,325,600 | 99.51 | Parent Compound |
| 3 | 5.72 | 6,090 | 0.14 | Impurity B |
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile and thermally stable compounds. While the parent compound may have limited volatility, GC-MS can be an excellent tool for monitoring the progress of its synthesis. nih.gov By taking small aliquots from the reaction mixture over time, one can track the disappearance of starting materials and the appearance of the desired product or any volatile byproducts. The mass spectrometer provides molecular weight information that aids in identifying each component separated by the gas chromatograph.
Future Research Directions and Emerging Applications of 2 3h Benzoxazolone, 6 Acetyl 3 Methyl
Development of Novel Synthetic Methodologies
The conventional synthesis of 6-acetyl-3-methyl-2(3H)-benzoxazolone likely involves two main routes: the N-methylation of 6-acetyl-2(3H)-benzoxazolone or the Friedel-Crafts acylation of 3-methyl-2(3H)-benzoxazolone. The acylation of the parent 2(3H)-benzoxazolone is known to be highly regioselective, consistently yielding the 6-acyl derivative. researchgate.net Future research is trending towards the development of more sustainable and efficient synthetic protocols.
Emerging methodologies that could be applied to this compound include:
Microwave-assisted Synthesis: This technique can significantly reduce reaction times and improve yields for heterocyclic compounds.
Ultrasound-assisted Synthesis: Sonication offers an energy-efficient method to enhance reaction kinetics. researchgate.net
Mechanochemical Reactions: Grinding reagents together in the absence of bulk solvents presents a green chemistry approach that minimizes waste.
Deep Eutectic Solvents (DES): Utilizing DES as an alternative to volatile organic solvents can lead to more environmentally benign synthetic processes. mdpi.com
The goal of developing these novel methods is to create more economical and ecologically friendly pathways to produce 6-acetyl-3-methyl-2(3H)-benzoxazolone and its derivatives, making them more accessible for further research. researchgate.net
| Synthetic Approach | Potential Advantages | Research Focus |
| Microwave-Assisted | Reduced reaction time, increased yields | Optimization of power, temperature, and time parameters |
| Ultrasound-Assisted | Energy efficiency, enhanced kinetics | Investigating frequency and solvent effects |
| Mechanochemical | Reduced solvent use, green chemistry | Screening of grinding parameters and liquid-assisted grinding |
| Deep Eutectic Solvents | Environmentally benign, recyclable solvents | Identification of optimal DES for solubility and reactivity |
Exploration of New Biological Targets and Pathways
Derivatives of the 6-acetyl-benzoxazolone scaffold have shown promising biological activity. A notable example, SN79, which shares the 6-acetyl-3-substituted-benzoxazolone core, has been identified as a sigma receptor antagonist with neuroprotective properties. nih.gov It was found to mitigate methamphetamine-induced toxicity by reducing reactive oxygen species and inhibiting caspase activation. nih.gov This provides a strong rationale for investigating whether 6-acetyl-3-methyl-2(3H)-benzoxazolone itself or its close analogues interact with sigma receptors or related neurological pathways.
Future research should expand the biological screening of this compound to other targets known to interact with the broader benzoxazolone class. Potential areas for exploration include:
Carbonic Anhydrase (CA) Inhibition: Certain chalcones derived from 6-acetyl-2(3H)-benzoxazolone have demonstrated inhibitory effects on human CA isoenzymes I and II. researchgate.net
Anticancer Activity: The benzoxazolone structure is a component of various compounds with cytotoxic effects against cancer cell lines. researchgate.netneu.edu.tr Investigations could focus on pathways related to apoptosis and cell cycle regulation.
Acid Ceramidase (AC) Inhibition: Benzoxazolone carboxamides have been developed as potent inhibitors of AC, suggesting the scaffold is suitable for targeting this enzyme. nih.gov
Anti-inflammatory and Analgesic Effects: The benzoxazolone nucleus is present in molecules with demonstrated anti-inflammatory and analgesic properties. nih.gov
Applications in Materials Science and Organic Electronics
While the primary focus for the benzoxazolone scaffold has been in medicinal chemistry, its rigid, planar heterocyclic structure suggests potential applications in materials science. The broader class of benzo[d]oxazol-2(3H)-ones has been noted as key intermediates in the synthesis of organic dyes and materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net
Future research could speculatively explore the properties of 6-acetyl-3-methyl-2(3H)-benzoxazolone in these areas. The conjugated system of the benzoxazolone ring, combined with the potential for further chemical modification at the acetyl and methyl positions, could allow for the tuning of its photophysical and electronic properties. This could lead to investigations into its utility as:
A building block for novel polymers with specific thermal or optical properties.
A component in organic semiconductors or conductors.
A scaffold for new classes of fluorescent dyes or sensors.
This research avenue remains largely unexplored and represents a potential area for innovative application beyond pharmacology.
Challenges and Opportunities in the Design of Highly Selective Benzoxazolone-Based Probes
The designation of the benzoxazolone ring as a "privileged scaffold" highlights both an opportunity and a challenge. Its ability to bind to multiple biological targets can lead to polypharmacology, which can be beneficial in some therapeutic contexts but is a significant hurdle when designing highly selective chemical probes for research. nih.govnih.gov A selective probe is a tool compound designed to interact with a single target, allowing researchers to study the function of that specific target without confounding off-target effects.
Challenges:
Achieving Selectivity: Modifying the core structure to favor binding to one specific protein (e.g., a particular kinase or receptor subtype) over other closely related proteins is a major synthetic and screening challenge.
Maintaining Permeability and Solubility: Chemical modifications aimed at improving selectivity can negatively impact the compound's physicochemical properties, such as its ability to cross cell membranes.
Opportunities:
Structure-Activity Relationship (SAR) Studies: The 6-acetyl and 3-methyl groups on the scaffold are ideal handles for systematic chemical modification. By creating a library of analogues, researchers can perform detailed SAR studies to identify the structural features that govern binding affinity and selectivity for a given target.
Development of Tool Compounds: Successfully designing a highly selective probe based on this scaffold would provide an invaluable tool for the chemical biology community to investigate the role of a specific protein in health and disease.
Potential for Prodrug Strategies and Targeted Delivery Systems in Research Contexts
In a research context, modifying a bioactive compound into a prodrug can be a powerful strategy to control its activity in space and time. nih.gov A prodrug is an inactive precursor that is converted into the active form through enzymatic or chemical reactions under specific conditions. mdpi.com This approach can be used to improve a compound's properties or to deliver it to a specific cell type or tissue. mdpi.comacs.org
The structure of 6-acetyl-3-methyl-2(3H)-benzoxazolone offers several possibilities for prodrug design:
Modification of the Acetyl Group: The ketone of the acetyl group can be reduced to a hydroxyl group. This alcohol can then be masked with a "promoiety," such as an ester. This ester-based prodrug would be inactive until the ester is cleaved by ubiquitous esterase enzymes in cells or plasma, releasing the active hydroxyl compound. researchgate.net This strategy could be used to enhance cell permeability.
Targeted Activation: For more sophisticated applications, a promoiety could be chosen that is cleaved only by an enzyme that is overexpressed in a specific cell type under investigation. This would allow for the targeted release of the active compound only in the cells of interest, providing a more precise tool for studying cellular pathways.
These strategies could enhance the utility of 6-acetyl-3-methyl-2(3H)-benzoxazolone derivatives as research tools by improving their experimental applicability and enabling more controlled biological studies. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
